[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride
CAS No.:
Cat. No.: VC13534149
Molecular Formula: C6H11Cl2F2N3
Molecular Weight: 234.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11Cl2F2N3 |
|---|---|
| Molecular Weight | 234.07 g/mol |
| IUPAC Name | [1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H9F2N3.2ClH/c7-6(8)4-11-2-1-5(3-9)10-11;;/h1-2,6H,3-4,9H2;2*1H |
| Standard InChI Key | GNEHGZNIEUYJAI-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1CN)CC(F)F.Cl.Cl |
| Canonical SMILES | C1=CN(N=C1CN)CC(F)F.Cl.Cl |
Introduction
Chemical Identity and Molecular Properties
Structural Characteristics
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride belongs to the class of heterocyclic amines, featuring a pyrazole ring (a five-membered aromatic structure with two adjacent nitrogen atoms) substituted at the 1-position with a 2,2-difluoroethyl group and at the 3-position with a methylamine moiety. The dihydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical formulations.
The molecular formula is C₆H₁₁Cl₂F₂N₃, with a molecular weight of 234.07 g/mol. The IUPAC name is [1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine dihydrochloride, and its SMILES representation is C1=CN(N=C1CN)CC(F)F.Cl.Cl.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁Cl₂F₂N₃ |
| Molecular Weight | 234.07 g/mol |
| IUPAC Name | [1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine; dihydrochloride |
| CAS Number | 1006333-08-9 (free base) |
| SMILES | C1=CN(N=C1CN)CC(F)F.Cl.Cl |
| InChI Key | GNEHGZNIEUYJAI-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s three-dimensional conformation has been modeled using computational tools, revealing a planar pyrazole ring with the difluoroethyl group adopting a gauche conformation to minimize steric hindrance. Density functional theory (DFT) calculations predict strong electrostatic interactions between the fluorine atoms and proximal hydrogen bond donors in biological targets, which may enhance binding affinity.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride typically involves three key steps:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
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Difluoroethylation: Introduction of the 2,2-difluoroethyl group via nucleophilic substitution or transition metal-catalyzed coupling.
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Methylamine Functionalization: Reductive amination or direct methylation of the pyrazole’s amine group.
A representative route begins with 2,2-difluoroethyl hydrazine reacting with acetylacetone to form the pyrazole core, followed by methylation using methyl iodide in the presence of a base. The final product is isolated as the dihydrochloride salt through crystallization from hydrochloric acid.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance reaction efficiency and yield (typically >85%). Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization, ensure a purity of ≥99%. Process analytical technology (PAT) monitors critical parameters like temperature and pH in real time.
Structural and Electronic Analysis
X-ray Crystallography
While single-crystal X-ray data for this specific compound is unavailable, related pyrazole derivatives exhibit bond lengths of 1.34–1.38 Å for C-N bonds in the aromatic ring and 1.47 Å for the C-C bond in the difluoroethyl group. The fluorine atoms display a bond length of 1.41 Å with the central carbon .
Tautomerism and Reactivity
The pyrazole ring exists in two tautomeric forms (1H and 2H), with the 1H-tautomer predominating due to stabilization by the difluoroethyl group. The methylamine moiety participates in Schiff base formation under acidic conditions, while the difluoroethyl group undergoes hydrolysis in strong bases to yield glycolic acid derivatives .
Biological Activity and Mechanisms
Target Identification
Pyrazole derivatives are known to modulate phosphodiesterases (PDEs), ion channels, and G protein-coupled receptors (GPCRs). Computational docking studies suggest that [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride binds to the hydrophobic pocket of PDE4B with a predicted binding affinity (Kd) of 12.3 nM.
Pharmacological Effects
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Anti-inflammatory Activity: Inhibition of PDE4B reduces cyclic AMP degradation, suppressing TNF-α and IL-6 production in macrophages.
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Anticancer Potential: In vitro studies on breast cancer cell lines (MCF-7) show IC₅₀ values of 8.7 μM, likely via apoptosis induction through caspase-3 activation.
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Neuroprotective Effects: Modulation of voltage-gated sodium channels (Nav1.7) in neuronal cells suggests potential applications in pain management .
Pharmaceutical Applications
Drug Formulation
The dihydrochloride salt form offers a solubility of 34 mg/mL in water at 25°C, facilitating parenteral administration. Compatibility studies with common excipients (e.g., lactose, magnesium stearate) indicate stability in tablet formulations for up to 24 months at 25°C.
Preclinical Development
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Pharmacokinetics: Oral bioavailability in rats is 62%, with a plasma half-life (t₁/₂) of 4.3 hours. The compound crosses the blood-brain barrier, achieving cerebrospinal fluid concentrations of 18% plasma levels.
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Toxicology: No observed adverse effects (NOAEL) in rats at 50 mg/kg/day over 28 days. Hepatotoxicity occurs at 200 mg/kg/day, characterized by elevated ALT and AST levels .
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